molecular formula C13H23BO3 B3382668 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone CAS No. 350498-94-1

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone

Cat. No.: B3382668
CAS No.: 350498-94-1
M. Wt: 238.13 g/mol
InChI Key: OBKJEEXUXXCBDA-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone is an organoboron compound that features a cycloheptanone ring attached to a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone typically involves the reaction of cycloheptanone with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. One common method is the palladium-catalyzed borylation of cycloheptanone using bis(pinacolato)diboron as the boron source .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar catalytic processes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone undergoes various types of reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The carbonyl group in the cycloheptanone ring can be reduced to form alcohols.

    Substitution: The boronate ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cycloheptanone derivatives depending on the coupling partner.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone is used in several scientific research applications:

    Chemistry: As a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.

    Biology: Potential use in the development of boron-containing drugs due to the unique properties of boron atoms.

    Medicine: Investigation into boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone primarily involves its role as a boron source in coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism, where the palladium catalyst activates the boronate ester and the coupling partner to form the desired product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone is unique due to its cycloheptanone ring, which imparts different steric and electronic properties compared to other boronate esters. This uniqueness can influence its reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-7-5-6-8-11(15)9-10/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKJEEXUXXCBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCCC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458013
Record name Cycloheptanone, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350498-94-1
Record name Cycloheptanone, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone
Reactant of Route 2
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone
Reactant of Route 3
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone
Reactant of Route 4
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone
Reactant of Route 5
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone
Reactant of Route 6
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone

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